3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivative family, characterized by a pyrimido[2,1-f]purine core. Key structural features include:
- 1-Methyl group: Enhances metabolic stability by reducing susceptibility to demethylation.
- 9-Phenyl substituent: Influences lipophilicity and receptor binding selectivity.
These modifications position it as a candidate for central nervous system (CNS) targeting, leveraging the xanthine scaffold’s historical relevance in adenosine receptor modulation and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-15-14(16(25)23(18(20)26)11-6-12-24)22-10-5-9-21(17(22)19-15)13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQWNIBMQRRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Fusing the Pyrimidine Ring: The pyrimidine ring is fused to the purine ring using cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Functional Group Addition: The hydroxypropyl, methyl, and phenyl groups are introduced through substitution reactions, using reagents such as alkyl halides and phenylboronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, optimizing reaction conditions for efficiency and scalability.
Purification Techniques: Implementing purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, phenylboronic acids, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups replacing the hydroxypropyl group.
Reduced Derivatives: Alcohols formed from the reduction of carbonyl groups.
Substituted Derivatives: Compounds with various functional groups replacing the phenyl or methyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. Its structure features a tetrahydropyrimido core that is significant for its biological interactions.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of purines exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been tested for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antiviral Properties :
- Neuropharmacological Effects :
Table 1 summarizes various studies investigating the biological activities of compounds related to 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.
Case Study 1: Anticancer Efficacy
In a study conducted on several purine derivatives including the target compound, researchers found significant inhibition of cell growth in human colorectal cancer cell lines (SW480 and SW620). The compound demonstrated a dose-dependent response with IC50 values indicating strong anticancer potential.
Case Study 2: Antiviral Mechanism
Another investigation focused on the antiviral properties of related compounds against HIV. The study revealed that these purine derivatives could effectively inhibit the activity of reverse transcriptase enzymes crucial for viral replication.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Pathways Involved: The compound can inhibit these enzymes, leading to altered purine levels and potential therapeutic effects, such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- PDE4B/PDE10A Inhibition : Analog 21 (IC50 PDE4B = 0.8 µM; PDE10A = 1.2 µM) demonstrates potent dual inhibition, attributed to its 3,4-dihydroxyphenethyl group . The target’s hydroxypropyl may offer weaker PDE affinity but improved selectivity due to reduced steric bulk.
- MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog () shows MAO-B IC50 = 50 nM, suggesting halogenated aryl groups enhance enzyme interaction. The target’s phenyl group likely confers weaker MAO-B activity.
Receptor Binding
- 5-HT7/D2 Receptor Affinity: Compound 5 (Ki 5-HT7 = 12 nM; D2 = 25 nM) highlights the role of dimethoxyisoquinoline extensions in multi-receptor targeting . The target’s simpler substituents may limit polypharmacology but reduce off-target risks.
Biological Activity
The compound 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimido ring fused with a purine base. The presence of the 3-hydroxypropyl and phenyl substituents may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that purine derivatives exhibit a range of biological activities, including:
- Adenosine Receptor Modulation : Compounds similar to the target compound have shown affinity for adenosine receptors (ARs), particularly A1 and A2A subtypes. These receptors are implicated in various physiological processes, including neurotransmission and cardiovascular functions .
- Monoamine Oxidase Inhibition : Some derivatives have been found to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and Parkinson's disease .
The mechanism through which 3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects likely involves:
- Receptor Binding : The compound may bind to adenosine receptors or other related targets due to its structural similarity to known ligands.
- Enzyme Interaction : By inhibiting MAO or other enzymes involved in neurotransmitter metabolism, the compound can modulate neurotransmitter levels in the brain.
Case Studies and Research Findings
- Study on Adenosine Receptors : A study evaluating various purine derivatives demonstrated that modifications at specific positions significantly altered receptor affinity and selectivity. For instance, compounds with bulky substituents at the 9-position showed enhanced binding to A2A receptors while maintaining low affinity for A1 receptors .
- MAO-B Inhibition : Another research effort focused on synthesizing derivatives with improved MAO-B inhibitory activity. The introduction of hydrophobic groups at strategic positions enhanced potency and selectivity for MAO-B over MAO-A .
Data Table: Biological Activity Comparison
| Compound Name | Target Activity | Ki (nM) | IC50 (nM) | Selectivity |
|---|---|---|---|---|
| Compound A | A1 AR Antagonist | 249 | - | High |
| Compound B | A2A AR Antagonist | 253 | - | Moderate |
| 3-(3-hydroxypropyl)-1-methyl-9-phenyl... | MAO-B Inhibitor | - | 101 | High |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(3-hydroxypropyl)-1-methyl-9-phenyl-tetrahydropyrimidopurinedione with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example, reflux conditions in n-butanol (10–20 hours) with excess amine (e.g., 5 equivalents) can achieve yields >90% for similar tetrahydropyrimidopurinediones . Critical parameters include:
Q. How can structural confirmation of this compound be reliably achieved?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Key signals include δ ~3.35–3.50 ppm (N-methyl groups) and δ ~4.36 ppm (hydroxypropyl CH2) .
- IR : Peaks at ~1,701 cm⁻¹ confirm carbonyl groups, while ~3,123 cm⁻¹ indicates alkyl chains .
- Mass Spectrometry : HRMS (ESI-) validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₄N₅O₃: 396.4 g/mol) .
Q. What are the primary challenges in optimizing reaction conditions for scale-up?
- Methodological Answer : Challenges include managing exothermic reactions during cyclization and minimizing byproducts (e.g., dimerization). Solutions involve:
- Stepwise temperature control : Gradual heating during critical steps.
- Catalyst optimization : Palladium catalysts (e.g., Pd(Ph₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
Advanced Research Questions
Q. How do substituent modifications (e.g., hydroxypropyl vs. fluorobenzyl) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate:
- Hydrophilic groups (e.g., hydroxypropyl) improve solubility and bioavailability but may reduce membrane permeability.
- Aromatic substituents (e.g., phenyl) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Computational docking (e.g., AutoDock Vina) can predict interactions with targets like HIV Rev or adenosine receptors .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Assay consistency : Use identical cell lines (e.g., HEK293 for kinase assays).
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase activity).
- Statistical validation : Triplicate experiments with ANOVA analysis reduce variability .
Q. Can computational models predict metabolic stability of this compound?
- Methodological Answer : Yes. Tools like SwissADME or MetaSite simulate:
- Phase I metabolism : Hydroxylation at the hydroxypropyl group (CYP3A4-mediated).
- Phase II conjugation : Glucuronidation susceptibility via hydroxy groups.
Experimental validation using liver microsomes (human/rat) confirms in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
